N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide
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Overview
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy and methyl groups, and an amino group linked to a phenylpropionamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by alkylation with ethyl iodide to introduce the ethoxy group.
Amination: The amino group is introduced by reacting the pyrimidine derivative with an appropriate amine, such as aniline, under basic conditions.
Coupling with Propionamide: The final step involves coupling the aminopyrimidine with propionamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionic acid.
Reduction: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propanol.
Substitution: Formation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)alkylpropionamide.
Scientific Research Applications
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway involved. For example, it may inhibit kinase activity by competing with ATP binding, leading to reduced phosphorylation of downstream targets and altered cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
Uniqueness
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propionamide moiety. This unique structure contributes to its distinct biological activity and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-15(21)20-13-8-6-12(7-9-13)19-14-10-16(22-5-2)18-11(3)17-14/h6-10H,4-5H2,1-3H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETMBXAKQLSOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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